6-氯-3,4-二氢-2H-1,4-苯并噻嗪盐酸盐

描述

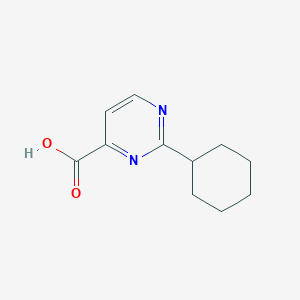

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a chemical compound with the molecular weight of 222.14 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Molecular Structure Analysis

The InChI code for 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is1S/C8H8ClNS.ClH/c9-6-1-2-8-7 (5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride are not detailed in the available resources, it is known to be used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .Physical And Chemical Properties Analysis

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is a salt . The compound is stored at room temperature and is in powder form . Its melting point is 110-111 degrees Celsius .科学研究应用

-

Serotonin-3 (5-HT3) Receptor Antagonists

- Field : Pharmaceutical Chemistry

- Application : 6-Chloro-3, 4-dihydro-4-methyl-2H-1, 4-benzoxazine -8-carboxamide derivatives have been synthesized and evaluated for serotonin-3 (5-HT3) receptor binding affinity .

- Method : The 5-HT3 receptor antagonistic activity of zacopride, a representative 5-HT3 receptor antagonist, was unchanged by the replacement of the 4-amino substituent on the aromatic moiety by a 3-dimethyl-amino substituent .

- Results : (S)-N- (1-azabicyclo [2.2.2]oct-3-yl)-6-chloro-3, 4-dihydro-4-methyl-2H-1, 4-benzoxazine-8-carboxaminde showed a high affinity for 5-HT3 receptors (Ki =0.051 nM) and especially potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 =0.089 μg/kg i.v.) in rats .

-

Enantioselective Synthesis

- Field : Organic Chemistry

- Application : An enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates is described, starting from (S)- and ®-methyl 2-acetamido-3- (3-chlorophenyl)propanoates as a source of chirality .

- Method : A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .

- Results : It was demonstrated that the synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .

-

1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

- Field : Medicinal Chemistry

- Application : 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have been found to possess various pharmacological activities .

- Method : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide are influenced by many functional groups attached to the ring, such as halo groups at the 7 and 8 positions .

- Results : These compounds have shown antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and have been used as KATP channel activators, and AMPA receptor modulators .

-

3,4-Dihydro-2H-1,4-benzothiazine

- Field : Organic Synthesis

- Application : 3,4-Dihydro-2H-1,4-benzothiazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

- Method : This compound is typically synthesized in a laboratory setting and can be used in the creation of a variety of other compounds .

- Results : The specific results or outcomes obtained would depend on the specific reactions or processes in which this compound is used .

-

6-Chloro-3,4-dihydro-2(1H)-naphthalenone

- Field : Organic Chemistry

- Application : This compound is used as a reactant for various chemical reactions, including organocatalytic domino Michael-hemiacetalization and enantioselective reduction .

- Method : The specific methods of application or experimental procedures would depend on the specific reactions in which this compound is used .

- Results : The specific results or outcomes obtained would depend on the specific reactions or processes in which this compound is used .

-

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide

- Field : Organic Chemistry

- Application : This compound was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

- Method : The specific methods of application or experimental procedures would depend on the specific reactions in which this compound is used .

- Results : The specific results or outcomes obtained would depend on the specific reactions or processes in which this compound is used .

-

Enantioselective Synthesis of 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide

- Field : Organic Chemistry

- Application : An enantioselective synthesis of methyl 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide and the step-by-step evaluation of whether or not it may serve as a building block for preparing the corresponding 2-substituted benzothiazine-3-carboxylic acids with high enantiomeric purity .

- Method : The specific methods of application or experimental procedures would depend on the specific reactions in which this compound is used .

- Results : The specific results or outcomes obtained would depend on the specific reactions or processes in which this compound is used .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJBUHJOKLKEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)

![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)

amine](/img/structure/B1453915.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)

![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)

![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)